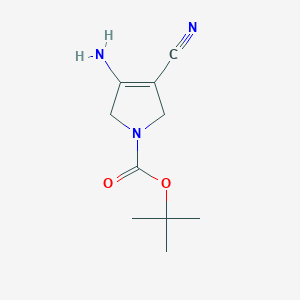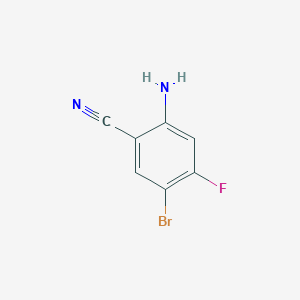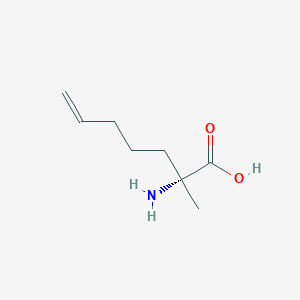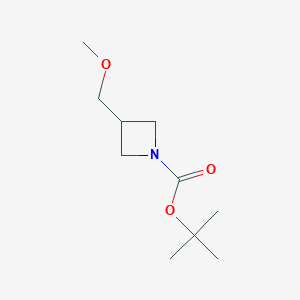
1-(3,3-Diethoxypropoxy)-4-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,3-Diethoxypropoxy)-4-fluorobenzene, also known as 4-Fluoro-1-[3,3-diethoxypropoxy]benzene, is an aromatic compound belonging to the family of organic compounds known as fluoroarenes. It is a colorless, volatile liquid with a sweet, floral odor and a boiling point of 154 °C. 4-Fluoro-1-[3,3-diethoxypropoxy]benzene is used in a variety of synthetic applications, including the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wissenschaftliche Forschungsanwendungen
Photophysics and Aggregation Effects
- Chromophore Aggregation and Planarization in Poly(phenyleneethynylene)s: Studies on the photophysics of 1,4-diethynyl-2-fluorobenzene, closely related to 1-(3,3-Diethoxypropoxy)-4-fluorobenzene, revealed insights into chromophore aggregation effects. The absorption and emission properties of these compounds in various states (solution, crystal, high concentration, low temperature) showcased how aggregation influences photophysical behavior, including changes in fluorescence emission and quantum yield. This research provides a fundamental understanding of the molecular interactions and photophysical processes in similar fluorobenzene compounds (Levitus et al., 2001).
Crystal Structure and Interactions
- C−H···F Interactions in Fluorobenzenes: Analysis of crystalline fluorobenzenes, such as this compound, has provided insight into the nature of C−H···F−C interactions. This study, focusing on compounds with only C, H, and F atoms, contributes to understanding the weak acceptor capabilities of the C−F group in crystal structures. It aids in comprehending the structural determinants and intermolecular interactions in such fluorobenzenes (Thalladi et al., 1998).
Molecular Structure Analysis
- Molecular Structure of Fluorobenzene Derivatives: Research into molecules like 2,7-Diethoxy-8-(4-fluorobenzoyl)naphthalen-1-ylmethanone, which is structurally related to this compound, has been crucial for understanding their molecular and crystal structures. Studies show how these molecules are linked by hydrogen bonds and π–π interactions, forming distinct structures. This knowledge is pivotal in predicting the physical properties and reactivity of such compounds (Mouri et al., 2013).
Applications in Chemistry and Biology
- Organometallic Chemistry Using Partially Fluorinated Benzenes: Research on fluorobenzenes, which includes compounds like this compound, indicates their increasing importance as solvents in organometallic chemistry. The unique electronic properties of fluorinated benzenes, such as weaker π-electron donation and reduced ability to bind to metal centers, make them suitable for various chemical reactions and catalysis processes (Pike et al., 2017).
Environmental and Biodegradation Studies
- Biodegradation of Fluorobenzenes: Understanding the biotransformation of fluorobenzenes, including those structurally similar to this compound, is essential for environmental applications. Research shows that certain bacteria can degrade fluorobenzenes, turning them into less harmful substances. This information is vital for developing strategies to manage the environmental impact of fluorobenzene compounds (Strunk & Engesser, 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(3,3-diethoxypropoxy)-4-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FO3/c1-3-15-13(16-4-2)9-10-17-12-7-5-11(14)6-8-12/h5-8,13H,3-4,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPPTLPPNAXOMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCOC1=CC=C(C=C1)F)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101266002 |
Source


|
| Record name | Benzene, 1-(3,3-diethoxypropoxy)-4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101266002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1394042-80-8 |
Source


|
| Record name | Benzene, 1-(3,3-diethoxypropoxy)-4-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394042-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-(3,3-diethoxypropoxy)-4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101266002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B1375060.png)












![6-Azaspiro[2.5]octan-4-ol](/img/structure/B1375082.png)